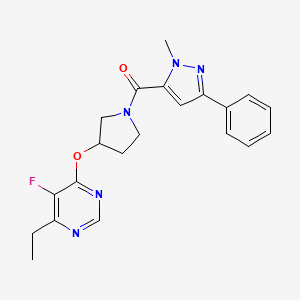

(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

説明

特性

IUPAC Name |

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN5O2/c1-3-16-19(22)20(24-13-23-16)29-15-9-10-27(12-15)21(28)18-11-17(25-26(18)2)14-7-5-4-6-8-14/h4-8,11,13,15H,3,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUOPHDZJWRTQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC(=NN3C)C4=CC=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves a multi-step procedure, starting with the preparation of the core pyrrolidinyl and pyrazolyl moieties. Typical synthetic routes may include:

Formation of Pyrimidinyl Ether: The initial step involves the formation of 6-ethyl-5-fluoropyrimidin-4-yl ether through nucleophilic substitution reactions.

Pyrrolidinylation: The pyrrolidin-1-yl group is introduced via nucleophilic substitution, where 6-ethyl-5-fluoropyrimidin-4-yl ether reacts with a pyrrolidine derivative.

Pyrazolyl Methylation: Finally, the pyrazol-5-yl-methanone derivative is formed through methylation of 1-methyl-3-phenyl-1H-pyrazole with appropriate methylating agents.

Industrial Production Methods: Industrial production typically involves large-scale synthesis in batch reactors. Standard protocols emphasize stringent control over reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxide derivatives under the influence of oxidizing agents.

Reduction: Reduction reactions might lead to the formation of the corresponding alcohol or amine derivatives.

Substitution: The presence of multiple functional groups allows for substitution reactions, especially nucleophilic substitutions at the pyrimidinyl and pyrazolyl sites.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) serve as reducing agents.

Substitution: Nucleophilic substitution often employs reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

Oxidation: Formation of N-oxide derivatives.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile.

科学的研究の応用

This compound has diverse applications across multiple fields:

Chemistry: Used as a building block for more complex organic synthesis due to its reactive functional groups.

Biology: It serves as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Potential therapeutic applications, particularly in designing drugs targeting specific enzymes or receptors due to its intricate molecular structure.

Industry: Utilized in the synthesis of specialized polymers or materials with unique chemical properties.

作用機序

The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound's effects are mediated through interactions at the molecular level, altering the conformation or activity of the target proteins. This modulation can lead to downstream biological effects, making it useful in therapeutic contexts.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogues

The compound’s structural uniqueness lies in its dual heterocyclic system. Below is a comparative analysis with analogous compounds from the evidence:

Physicochemical and Spectral Properties

- Spectral Analysis: NMR (¹H/¹³C) and UV-Vis data (as in and ) would differentiate the target’s pyrrolidinyl ether (δ ~3.5–4.5 ppm for oxy-pyrrolidine protons) from thienopyrimidine (δ ~7.0–8.5 ppm for aromatic protons) in analogues .

Stability and Metabolism

- The pyrrolidinyl ether’s conformational flexibility could improve metabolic stability over rigid chromenone systems () .

- Fluorine’s electronegativity may slow oxidative degradation of the pyrimidine ring compared to non-fluorinated analogues .

Q & A

Q. What are the established synthetic routes for this compound, and what are the critical reaction parameters?

The synthesis involves two primary steps: (1) nucleophilic substitution to form the pyrimidine-pyrrolidine linkage and (2) acylation to couple the pyrrolidine intermediate with the pyrazole-methanone moiety. Key parameters include:

- Temperature : 60–80°C for substitution reactions to ensure regioselectivity .

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .

- Catalysts : Palladium-based catalysts improve cross-coupling yields in pyrimidine functionalization . Microwave-assisted synthesis reduces reaction times (2–4 hours vs. 12–24 hours conventionally) .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., observed [M+H]+ vs. theoretical) .

- Multidimensional NMR (1H, 13C, COSY, HSQC) : Resolves structural ambiguities, particularly the stereochemistry of the pyrrolidinyloxy group and methanone connectivity .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (40–80% acetonitrile, 1 mL/min flow rate) achieve >95% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the acylation step?

- Activating agents : Replace traditional carbodiimides (e.g., DCC) with HATU or EDCI/HOBt to enhance coupling efficiency by 15–20% .

- Solvent screening : Test dichloromethane or THF to minimize side reactions like ester hydrolysis .

- Continuous flow reactors : Improve mixing and thermal control, reducing reaction time to 1 hour and increasing yield by 20% .

Q. What experimental strategies resolve contradictions in bioactivity data across cellular models?

- Orthogonal assays : Combine enzymatic assays (e.g., kinase inhibition) with cell viability assays (e.g., MTT) to differentiate target-specific vs. off-target effects .

- Dose-response profiling : Compare EC50 values across models; discrepancies may arise from differential cell permeability or metabolizing enzyme expression .

- Transcriptomic analysis : Identify upregulated resistance pathways (e.g., ABC transporters) in non-responsive models .

Methodological Considerations

- Contradiction analysis : Use statistical tools (e.g., ANOVA) to evaluate variability in bioactivity data across replicates .

- Scale-up challenges : Transitioning from batch to flow synthesis requires recalibrating residence time and solvent ratios to maintain yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。